molecular formula C10H7ClN2O B12912125 N-Hydroxyquinoline-3-carbimidoyl chloride

N-Hydroxyquinoline-3-carbimidoyl chloride

Cat. No.: B12912125
M. Wt: 206.63 g/mol
InChI Key: UGVSHDNAMPYOPX-RAXLEYEMSA-N
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Description

N-Hydroxyquinoline-3-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyquinoline-3-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the oxidation of dihydroquinolinium salts, which can be achieved through various oxidation agents and conditions . Another approach involves the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyquinoline-3-carbimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and other fields .

Mechanism of Action

The mechanism of action of N-Hydroxyquinoline-3-carbimidoyl chloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxyquinoline-3-carbimidoyl chloride include:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(3Z)-N-hydroxyquinoline-3-carboximidoyl chloride

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6,14H/b13-10-

InChI Key

UGVSHDNAMPYOPX-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C(=N/O)/Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=NO)Cl

Origin of Product

United States

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